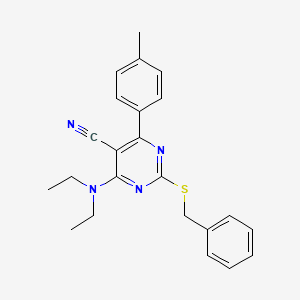
2-(Benzylsulfanyl)-4-(diethylamino)-6-(4-methylphenyl)-5-pyrimidinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzylsulfanyl)-4-(diethylamino)-6-(4-methylphenyl)-5-pyrimidinecarbonitrile is an organic compound that belongs to the pyrimidine family Its structure comprises a pyrimidine ring substituted with a benzylsulfanyl group, a diethylamino group, and a 4-methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-4-(diethylamino)-6-(4-methylphenyl)-5-pyrimidinecarbonitrile generally involves multi-step organic reactions:
Formation of pyrimidine ring: : Typically involves condensation reactions starting from simple precursors like urea and β-keto esters.
Substitution reactions: : Benzylsulfanyl and 4-methylphenyl groups are introduced through nucleophilic substitution or coupling reactions.
Functional group manipulations: : Introduction of the diethylamino group often involves amine substitution reactions.
Industrial Production Methods
Industrially, the production of this compound would utilize similar synthetic routes but on a larger scale. Techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) would be used to ensure the purity and structural integrity of the final product. Optimization of reaction conditions—such as temperature, solvent, and catalyst selection—is crucial for maximizing yield and efficiency.
化学反応の分析
Types of Reactions
2-(Benzylsulfanyl)-4-(diethylamino)-6-(4-methylphenyl)-5-pyrimidinecarbonitrile is reactive towards various types of chemical transformations:
Oxidation: : Can undergo oxidation to form sulfoxides or sulfones.
Reduction: : The nitrile group can be reduced to form corresponding amines or other derivatives.
Substitution: : Halogenations, nitrations, or alkylations at various positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (mCPBA).
Reduction: : Catalytic hydrogenation (H₂ with Pd/C) or using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: : Lewis acids (e.g., AlCl₃) or bases (e.g., NaOH) to facilitate nucleophilic substitution.
Major Products
Oxidation: : Formation of sulfoxides or sulfones depending on the oxidizing conditions.
Reduction: : Production of primary amines or other reduced forms.
Substitution: : Various halogenated, nitrated, or alkylated derivatives.
科学的研究の応用
This compound finds applications in multiple research fields:
Chemistry: : As a building block in synthesizing more complex organic molecules.
Biology: : Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: : Studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: : Utilized in the development of specialty chemicals and advanced materials.
作用機序
The exact mechanism of action of 2-(Benzylsulfanyl)-4-(diethylamino)-6-(4-methylphenyl)-5-pyrimidinecarbonitrile depends on its target application:
Molecular Targets: : Often interacts with cellular enzymes or receptors, inhibiting or modulating their activity.
Pathways: : Can influence biochemical pathways involving signal transduction, gene expression, and cellular metabolism.
類似化合物との比較
Similar Compounds
2-(Benzylsulfanyl)-4-(dimethylamino)-6-(4-methylphenyl)-5-pyrimidinecarbonitrile
2-(Phenylsulfanyl)-4-(diethylamino)-6-(4-methylphenyl)-5-pyrimidinecarbonitrile
Uniqueness
The specific combination of substituents in 2-(Benzylsulfanyl)-4-(diethylamino)-6-(4-methylphenyl)-5-pyrimidinecarbonitrile imparts unique chemical properties, such as enhanced reactivity and potential bioactivity.
Compared to other similar compounds, its specific structural features may offer distinct advantages in certain chemical reactions or biological activities.
生物活性
2-(Benzylsulfanyl)-4-(diethylamino)-6-(4-methylphenyl)-5-pyrimidinecarbonitrile (CAS: 303985-66-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data on its biological activity, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with nucleic acids, particularly DNA. Similar compounds have demonstrated mechanisms such as:
- DNA Intercalation : Binding within the DNA structure, which can inhibit replication and transcription.
- Minor Groove Binding : Compounds with similar structures have been shown to bind selectively to the minor groove of AT-rich regions in DNA, influencing gene expression and cellular proliferation .
Antitumor Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antitumor properties. For instance:
- Cell Proliferation Inhibition : In vitro studies using human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated that certain pyrimidine derivatives significantly inhibited cell proliferation. The IC50 values for related compounds were reported as follows:
Antimicrobial Activity
The antimicrobial properties of similar compounds have also been explored:
- Testing Against Bacteria : Compounds were evaluated against Gram-positive and Gram-negative bacteria, showing promising antibacterial activity. For example, derivatives with amidine groups exhibited effective binding to bacterial DNA .
Case Studies and Research Findings
-
In Vitro Studies :
- A study evaluating the antitumor effects of synthesized pyrimidine derivatives revealed that compounds similar to this compound displayed potent cytotoxicity against cancer cell lines when tested in both 2D and 3D cultures .
- The study highlighted the importance of structural modifications in enhancing biological activity, suggesting that further optimization could lead to more effective therapeutic agents.
- Mechanistic Insights :
Data Summary Table
特性
IUPAC Name |
2-benzylsulfanyl-4-(diethylamino)-6-(4-methylphenyl)pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4S/c1-4-27(5-2)22-20(15-24)21(19-13-11-17(3)12-14-19)25-23(26-22)28-16-18-9-7-6-8-10-18/h6-14H,4-5,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMDLUSERIVMNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1C#N)C2=CC=C(C=C2)C)SCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














